5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633160
InChI: InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
SMILES:
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17633160

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Standard InChI Key MVWMUXRTSFQZGB-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, a plausible synthesis route might involve the reaction of a 4-chlorophenylhydrazine with a suitable methylated pyrazole precursor.

5-(4-Bromo-2-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

  • Molecular Formula: C10H9BrClN3

  • Molecular Weight: 286.55 g/mol

  • Properties: This compound is structurally similar but contains a bromine and chlorine substituent on the phenyl ring, which can affect its reactivity and biological activity .

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

  • Molecular Formula: C10H11Cl2N3

  • Molecular Weight: 244.12 g/mol

  • Properties: This compound is another related derivative with a different substitution pattern and is available as a hydrochloride salt .

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

  • Molecular Formula: C11H12ClN3

  • Molecular Weight: 221.68 g/mol

  • Properties: This compound features a methylated nitrogen linked to a chlorophenyl group, differing from the target compound in its connectivity .

Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is limited, related compounds have shown promise in these areas.

Data Table: Comparison of Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amineC10H9ClN3221.66Not Available
5-(4-Bromo-2-Chlorophenyl)-1-methyl-1H-pyrazol-4-amineC10H9BrClN3286.552228195-74-0
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochlorideC10H11Cl2N3244.121637296-31-1
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amineC11H12ClN3221.681153972-21-4

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